
1H-Indazole-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-1,7-diol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of hydroxyl groups at positions 1 and 7 of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-1,7-diol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole-1,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups allows for facile alkylation, acetylation, and metalation reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
1H-Indazole-1,7-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indazole-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase, which plays a crucial role in cell growth and survival . The hydroxyl groups at positions 1 and 7 are believed to be critical for its binding affinity and inhibitory activity.
Comparación Con Compuestos Similares
1H-Indazole: Lacks the hydroxyl groups at positions 1 and 7, resulting in different chemical properties and biological activities.
2H-Indazole: Another isomer with distinct reactivity and applications.
1H-Benzopyrazole: Shares a similar core structure but differs in the substitution pattern.
Uniqueness: 1H-Indazole-1,7-diol is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
1-hydroxyindazol-7-ol |
InChI |
InChI=1S/C7H6N2O2/c10-6-3-1-2-5-4-8-9(11)7(5)6/h1-4,10-11H |
Clave InChI |
HKHKPRQZMIAVOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N(N=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



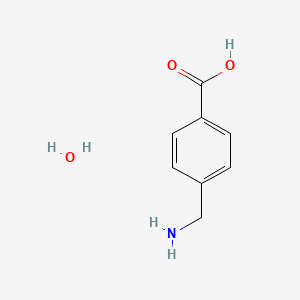
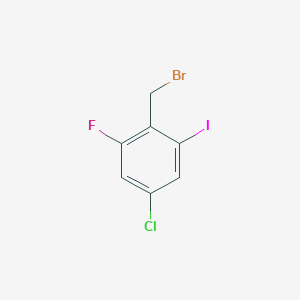

![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

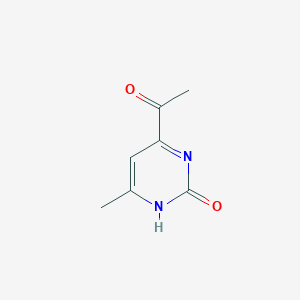
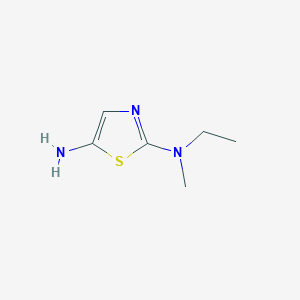
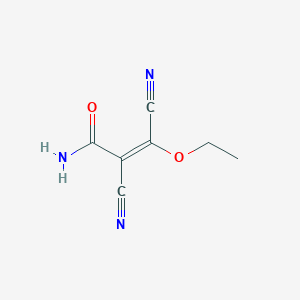

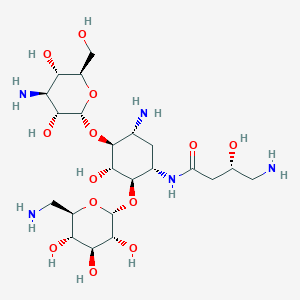
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
